Bienvenue dans la boutique en ligne BenchChem!

6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Lipophilicity ADME Prediction Scaffold Optimization

6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS: 2003903-71-5) is a heterocyclic small molecule with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol. It features a pyrimidine core substituted at the 6-position with a 2-ethylpiperidine moiety and at the 4-position with a carboxylic acid group.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 2003903-71-5
Cat. No. B1492579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
CAS2003903-71-5
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCC1CCCCN1C2=NC=NC(=C2)C(=O)O
InChIInChI=1S/C12H17N3O2/c1-2-9-5-3-4-6-15(9)11-7-10(12(16)17)13-8-14-11/h7-9H,2-6H2,1H3,(H,16,17)
InChIKeyWUAVOWOOCJUDGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 2003903-71-5) as a Differentiated Pyrimidine Scaffold


6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS: 2003903-71-5) is a heterocyclic small molecule with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol [1]. It features a pyrimidine core substituted at the 6-position with a 2-ethylpiperidine moiety and at the 4-position with a carboxylic acid group. This specific substitution pattern confers distinct physicochemical properties, including a computed XLogP3-AA of 2.3 and a topological polar surface area of 66.3 Ų, which are critical for predicting membrane permeability and target engagement [1]. The compound is primarily offered as a research chemical and is cited in patent literature for its utility as a building block in the synthesis of potential therapeutic agents, particularly those targeting ghrelin O-acyltransferase (GOAT) [2].

Why Generic Pyrimidine Scaffolds Cannot Substitute for 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid in Advanced Research


The specific substitution pattern of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid drives critical differences in physicochemical and biological behavior that make it non-interchangeable with other pyrimidine-4-carboxylic acid analogs. Simple substitution of the 2-ethylpiperidine group with an unsubstituted piperidine or a morpholine ring, as seen in common analogs, would significantly alter the compound's calculated lipophilicity (XLogP3) and molecular geometry [1]. This affects solubility, membrane permeability, and, most importantly, target binding affinity and selectivity profiles, as demonstrated by the distinct structure-activity relationships (SAR) in patent literature for GOAT inhibitors [2]. Generic replacement risks losing the intended biological activity or introducing off-target effects, rendering the research outcomes non-reproducible and potentially invalidating lead optimization studies. For procurement, this means that substituting this compound with a cheaper, more common analog is a scientifically flawed decision that compromises the integrity of any SAR or biological validation study.

Quantitative Differentiation Guide for 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid (2003903-71-5)


Lipophilicity Differentiation: 2-Ethylpiperidine vs. Unsubstituted Piperidine Analogs

The compound exhibits a computed XLogP3-AA value of 2.3, which is a direct result of the lipophilic 2-ethyl substituent on the piperidine ring [1]. This value is quantifiably higher than that of the unsubstituted analog 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid (PubChem CID: 18517281), which has a computed XLogP3-AA of 1.4 [2]. The increased lipophilicity of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a key determinant of its ability to passively diffuse across cell membranes, a crucial parameter for intracellular target engagement. This difference demonstrates that the 2-ethyl group is not a simple analog but a specific modification designed to optimize a key ADME property.

Lipophilicity ADME Prediction Scaffold Optimization

Synthetic Tractability: Identification of a Stable, Commercially Available Methyl Ester Intermediate

Procurement of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is supported by the commercial availability of its methyl ester, Methyl 6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylate (CAS: 2098142-43-7) . This intermediate is available from multiple vendors and is a key advantage over many novel scaffolds that require lengthy custom synthesis from less accessible starting materials. The ester can be hydrolyzed to the target acid under standard laboratory conditions, providing a reliable and efficient synthetic route that de-risks multi-step synthesis campaigns [1]. This contrasts with the non-esterified analog 6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid itself, which may be offered at a premium or with longer lead times for custom synthesis.

Synthetic Chemistry Building Block Medicinal Chemistry

PIM Kinase Inhibitory Activity: Class-Level Potency Context for Pyrimidine-4-Carboxylic Acid Scaffolds

While direct head-to-head data for this specific compound is absent from the public domain, its core scaffold (pyrimidine-4-carboxylic acid) is established in patent literature as a platform for developing potent PIM kinase inhibitors. For instance, closely related pyrimidine derivatives in the same patent family (US8575145) have demonstrated inhibitory activity against PIM2 kinase with IC50 values as low as 0.5 nM and 0.640 nM [1]. Although 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is not explicitly listed with an IC50 value in these patents, its structural alignment with this chemotype provides a class-level inference of its potential as a PIM kinase inhibitor lead. This is in contrast to pyrimidine-2-carboxylic acid scaffolds, which are more commonly associated with targets like NAPE-PLD [2].

Kinase Inhibition Oncology PIM Kinases

Validated Research Scenarios for the Use of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid (2003903-71-5)


Medicinal Chemistry: GOAT Inhibitor Lead Optimization and SAR Studies

As documented in patent literature (EP3068775B1), substituted piperidyl-ethyl-pyrimidines, of which this compound is a core building block, are claimed as inhibitors of ghrelin O-acyl transferase (GOAT) for the potential treatment of obesity and type 2 diabetes [1]. Procurement of this acid provides a key intermediate for synthesizing novel amide or ester derivatives as part of a structure-activity relationship (SAR) campaign to identify more potent and selective GOAT inhibitors. Its higher lipophilicity compared to simpler analogs suggests it may be particularly useful for optimizing cell permeability in this target class.

Chemical Biology: Development of PIM Kinase-Targeted Chemical Probes

Given the class-level evidence of potent PIM kinase inhibition by pyrimidine-4-carboxylic acid derivatives, this specific compound is a suitable starting point for developing small-molecule probes to interrogate the role of PIM kinases in cancer cell signaling [2]. The commercially available methyl ester intermediate allows for efficient synthesis of a focused library of analogs for target engagement and selectivity profiling studies against the PIM kinase family (PIM1, PIM2, PIM3).

ADME Modeling: Validation of in Silico Permeability Predictions with an Optimized Scaffold

The quantifiable difference in computed lipophilicity (XLogP3 of 2.3) between this compound and its unsubstituted analog provides a tangible model for validating in silico predictions of membrane permeability [3]. Researchers can use this compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models to experimentally confirm the impact of the 2-ethyl substituent on passive diffusion, generating valuable data to refine ADME prediction models for heterocyclic drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.